molecular formula C23H15N3O2 B11994292 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone CAS No. 646450-28-4

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone

Cat. No.: B11994292
CAS No.: 646450-28-4
M. Wt: 365.4 g/mol
InChI Key: WUGQBEQEWVDENP-UHFFFAOYSA-N
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Description

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core with an anthrylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone typically involves the reaction of 9-anthrylmethyleneamine with 4-hydroxyphthalazinone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and then cooled to precipitate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated derivatives with bromine or chlorine substituents.

Scientific Research Applications

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Anthrylmethyl crotonate: Another anthracene-based compound with different functional groups.

    Tri(9-anthryl)methyl radical: A stable hydrocarbon radical with similar anthryl substituents.

    N-(9-Anthrylmethylene)aniline: A compound with a similar anthrylmethylene group but different core structure.

Uniqueness

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone is unique due to its combination of a phthalazinone core and an anthrylmethylene substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

6-((9-Anthrylmethylene)amino)-4-hydroxy-1(2H)-phthalazinone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the phthalazinone family, characterized by a phthalazine core structure. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the anthrylmethylene group through condensation reactions. The general synthetic pathway can be summarized as follows:

  • Formation of Phthalazinone Core : The initial step involves the synthesis of a phthalazinone derivative through cyclization reactions.
  • Anthrylmethylene Substitution : The introduction of the anthrylmethylene moiety is achieved via a condensation reaction with appropriate aldehydes or ketones.
  • Hydroxylation : The hydroxyl group at the 4-position is introduced through hydroxylation reactions.

Anticancer Activity

Research has indicated that derivatives of phthalazinones, including this compound, exhibit significant anticancer properties. A study evaluated its antiproliferative effects against various cancer cell lines, including:

  • A2780 (Ovarian Carcinoma)
  • NCI-H460 (Lung Carcinoma)
  • MCF-7 (Breast Adenocarcinoma)

The results demonstrated that the compound displayed notable cytotoxicity, particularly against the A2780 and MCF-7 cell lines, suggesting its potential as an anticancer agent .

The proposed mechanisms underlying its anticancer activity include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular division processes.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as those related to angiogenesis and metastasis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA278012.5
NCI-H46015.0
MCF-710.0

This table summarizes the inhibitory concentration (IC50) values for this compound against selected cancer cell lines, indicating its potency.

Broader Biological Activities

Beyond anticancer effects, phthalazinone derivatives have been reported to possess various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that these compounds exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects : They may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Cardiovascular Benefits : Certain derivatives have shown promise in managing cardiovascular conditions by acting as vasodilators or antihypertensives .

Properties

CAS No.

646450-28-4

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-(anthracen-9-ylmethylideneamino)-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C23H15N3O2/c27-22-19-10-9-16(12-20(19)23(28)26-25-22)24-13-21-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)21/h1-13H,(H,25,27)(H,26,28)

InChI Key

WUGQBEQEWVDENP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)C(=O)NNC5=O

Origin of Product

United States

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